4-Iodo-3-quinolinylamine
Description
4-Iodo-3-quinolinylamine is a halogenated quinoline derivative featuring an iodine substituent at position 4 and an amino group at position 3 of the quinoline core. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The iodine atom in such derivatives often enhances metabolic stability and binding affinity in drug design, while the amino group can facilitate hydrogen bonding interactions with biological targets .
Properties
Molecular Formula |
C9H7IN2 |
|---|---|
Molecular Weight |
270.07g/mol |
IUPAC Name |
4-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H7IN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2 |
InChI Key |
VBANBLPCZKEQAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)I |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Functional Differences
Halogen Effects: Iodo vs. Bromo: 6-Iodo-3-methylquinolin-4-amine () shares a similar iodine substituent but at position 6 instead of 3. Iodine’s larger atomic radius compared to bromine (e.g., in ’s 6-bromoquinoline derivatives) may enhance lipophilicity and influence target binding kinetics .
Amino Group Positioning: The amino group at position 3 in 4-Iodo-3-quinolinylamine contrasts with carboxamide or acrylamide functionalities in other analogs (e.g., ). The primary amine may offer distinct hydrogen-bonding capabilities, which are critical in kinase inhibitor design .
Synthetic Efficiency: Acrylamide derivatives () achieved yields of 53–88% via route B, while adamantyl-containing carboxamides () required multistep syntheses with thionyl chloride-mediated acylations.
Analytical Characterization: ESI-MS and 1H NMR are standard for confirming molecular weights and substituent positions (e.g., 6m in ). For iodinated quinolines, mass spectrometry reliably detects isotopic patterns due to iodine’s natural abundance .
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